4-(4-Amino-3-methylphenoxy)benzonitrile
Overview
Description
4-(4-Amino-3-methylphenoxy)benzonitrile is a chemical compound with the molecular formula C14H12N2O. It is characterized by a benzene ring substituted with a cyano group (-CN) and a phenoxy group containing an amino and a methyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Amino-3-methylphenoxy)benzonitrile typically involves the reaction of 4-amino-3-methylphenol with cyanogen bromide (CNBr) in the presence of a suitable base such as triethylamine (Et3N). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Amino-3-methylphenoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The cyano group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: 4-(4-Amino-3-methylphenoxyl)benzonitrile can be oxidized to form 4-(4-nitro-3-methylphenoxy)benzonitrile.
Reduction: Reduction of the cyano group can yield 4-(4-amino-3-methylphenoxy)benzylamine.
Substitution: Substitution reactions can lead to a variety of products depending on the nucleophile used.
Scientific Research Applications
4-(4-Amino-3-methylphenoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-(4-Amino-3-methylphenoxy)benzonitrile is similar to other compounds with phenoxy and cyano groups, such as 4-(4-hydroxy-3-methylphenoxy)benzonitrile and 4-(4-aminophenoxy)benzonitrile. its unique combination of amino and methyl groups on the phenoxy ring sets it apart, providing distinct chemical and biological properties.
Comparison with Similar Compounds
4-(4-hydroxy-3-methylphenoxy)benzonitrile
4-(4-aminophenoxy)benzonitrile
4-(4-nitro-3-methylphenoxy)benzonitrile
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Properties
IUPAC Name |
4-(4-amino-3-methylphenoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-10-8-13(6-7-14(10)16)17-12-4-2-11(9-15)3-5-12/h2-8H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKCCTDAMNJPLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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